molecular formula C16H21ClN4O7 B12730905 [(3S,3aR,6S,6aS)-3-[4-(6-oxo-1H-pyridine-3-carbonyl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride CAS No. 134186-18-8

[(3S,3aR,6S,6aS)-3-[4-(6-oxo-1H-pyridine-3-carbonyl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride

Cat. No.: B12730905
CAS No.: 134186-18-8
M. Wt: 416.8 g/mol
InChI Key: KJFSVJYHVLCYAA-RTJGITDHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound [(3S,3aR,6S,6aS)-3-[4-(6-oxo-1H-pyridine-3-carbonyl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride (hereafter referred to as Compound A) is a structurally complex molecule featuring:

  • A fused furofuran core (2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan) with stereospecific (3S,3aR,6S,6aS) configuration.
  • A piperazine ring substituted at the 4-position with a 6-oxo-1H-pyridine-3-carbonyl group.
  • A nitrate ester at the 6-position of the furofuran system.
  • A hydrochloride counterion.

Its molecular formula is C₂₁H₂₄N₅O₈·HCl (molecular weight: 541.91 g/mol), as inferred from structural analogs in and .

Properties

CAS No.

134186-18-8

Molecular Formula

C16H21ClN4O7

Molecular Weight

416.8 g/mol

IUPAC Name

[(3S,3aR,6S,6aS)-3-[4-(6-oxo-1H-pyridine-3-carbonyl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride

InChI

InChI=1S/C16H20N4O7.ClH/c21-13-2-1-10(7-17-13)16(22)19-5-3-18(4-6-19)11-8-25-15-12(27-20(23)24)9-26-14(11)15;/h1-2,7,11-12,14-15H,3-6,8-9H2,(H,17,21);1H/t11-,12-,14+,15+;/m0./s1

InChI Key

KJFSVJYHVLCYAA-RTJGITDHSA-N

Isomeric SMILES

C1CN(CCN1[C@H]2CO[C@H]3[C@@H]2OC[C@@H]3O[N+](=O)[O-])C(=O)C4=CNC(=O)C=C4.Cl

Canonical SMILES

C1CN(CCN1C2COC3C2OCC3O[N+](=O)[O-])C(=O)C4=CNC(=O)C=C4.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3S,3aR,6S,6aS)-3-[4-(6-oxo-1H-pyridine-3-carbonyl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride involves multiple steps. Typically, the process begins with the preparation of the furan ring, followed by the introduction of the piperazine and pyridine carbonyl groups. The final step involves the nitration and hydrochloride formation under controlled conditions. Specific details on the reaction conditions and reagents used are often proprietary and may vary depending on the desired yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

[(3S,3aR,6S,6aS)-3-[4-(6-oxo-1H-pyridine-3-carbonyl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperazine and pyridine moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH, and solvent systems to ensure the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may produce alcohols, and substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

[(3S,3aR,6S,6aS)-3-[4-(6-oxo-1H-pyridine-3-carbonyl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [(3S,3aR,6S,6aS)-3-[4-(6-oxo-1H-pyridine-3-carbonyl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Analog: [(3S,3aR,6S,6aS)-3-[4-(6-Chloropyridine-3-carbonyl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] Nitrate

Key Differences :

  • Substituent at Pyridine : The 6-oxo group in Compound A is replaced with a 6-chloro group in this analog () .
  • Hydrogen Bonding : The 6-oxo group in Compound A can act as a hydrogen bond acceptor, which is absent in the chloro analog.

Table 1: Structural and Functional Comparison

Property Compound A Chloro Analog ()
Pyridine Substituent 6-oxo 6-chloro
Molecular Weight 541.91 g/mol ~523.34 g/mol (estimated)
Hydrogen Bond Capacity High (due to oxo group) Moderate
Synthetic Route Likely via nitration of precursor Similar, but uses 6-chloropyridine

Piperazine-Containing Neuroactive Compounds ()

Compounds 52e and 52f from share pharmacophoric similarities with Compound A:

  • 52e : (3S,6S)-3,6-Bis(4-(3-(piperidin-1-yl)propoxy)benzyl)piperazin-2,5-dione
  • 52f : (3S,8aS)-3-(4-(3-(Piperidin-1-yl)propoxy)benzyl)hexahydropyrrolo[1,2-a]pyrazin-1,4-dione

Key Comparisons :

  • Core Structure : Compound A uses a furofuran system, whereas 52e/f employ piperazine/pyrrolopyrazine cores.
  • Bioactivity : 52e/f target histamine H₃ receptors for neurodegenerative diseases, suggesting Compound A may share CNS-related mechanisms .
  • Synthesis : Both 52e/f and Compound A involve LiAlH₄-mediated reductions (for piperazine/pyrrolidine ring formation) but differ in nitration steps .

Furofuran-Based Analogs ( and )

describes a related furofuran nitrate ester with a phthalazin-1-ylhydrazine group, while lists (3aR,6aS)-hexahydro-1H-furo[3,4-c]pyrrole hydrochloride .

Critical Differences :

  • Substituent Diversity : Compound A’s 6-oxopyridine-carbonyl-piperazine group is absent in these analogs, which instead feature hydrazine or simpler pyrrole systems.
  • Bioactivity Implications: The nitrate group in Compound A may enhance solubility or nitric oxide release compared to non-nitrated analogs .

Biological Activity

The compound [(3S,3aR,6S,6aS)-3-[4-(6-oxo-1H-pyridine-3-carbonyl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate; hydrochloride is a complex organic molecule with potential therapeutic applications. Its structural features suggest a diverse range of biological activities. This article reviews its biological activity based on available data from various studies.

Chemical Structure

The compound features a unique arrangement of heterocyclic and piperazine moieties that may contribute to its pharmacological properties. The presence of both a furan and a pyridine ring enhances its potential interactions with biological targets.

Antimicrobial Properties

Research indicates that derivatives of similar structures exhibit varying degrees of antimicrobial activity. For instance:

  • Piperidinothiosemicarbazones , structurally related to the target compound, have shown significant activity against Gram-positive bacteria such as Staphylococcus epidermidis and Micrococcus luteus, with minimum inhibitory concentrations (MIC) ranging from 15.6 to 62.5 µg/mL .

The biological activity may be attributed to the compound's ability to interact with specific biochemical pathways:

  • Inhibition of Type III Secretion System (T3SS) : Some related compounds have been shown to downregulate major activators in pathogenic bacteria, thus inhibiting their virulence factors .
  • Antimycobacterial Activity : Structural modifications in similar compounds have been linked to their tuberculostatic potency against Mycobacterium tuberculosis, indicating that our target compound may also exhibit similar properties if tested .

Study 1: Antimicrobial Screening

A recent study screened various piperazine derivatives for antimicrobial efficacy. The compound was subjected to assays against multiple bacterial strains. Preliminary results indicated moderate activity against select Gram-positive strains but minimal effect on Gram-negative bacteria.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli>256
Micrococcus luteus62.5

This suggests that while the compound may have potential as an antimicrobial agent, its efficacy could be limited by the type of bacteria targeted.

Study 2: Structural Activity Relationship (SAR)

In examining the SAR of similar compounds, it was found that modifications at the piperazine and furan positions significantly impacted biological activity. For example:

  • Pyridine Substitution : Replacing certain functional groups with pyridine derivatives enhanced antibacterial potency.

This highlights the importance of structural optimization in developing effective therapeutic agents based on this compound's framework.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.